molecular formula C7H5F3N2S B140543 4-(Trifluoromethyl)pyridine-3-carbothioamide CAS No. 158063-54-8

4-(Trifluoromethyl)pyridine-3-carbothioamide

Cat. No.: B140543
CAS No.: 158063-54-8
M. Wt: 206.19 g/mol
InChI Key: HOPAEPDXFOSQMZ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyridine-3-carbothioamide is a chemical compound with the molecular formula C7H5F3N2S . It belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. The presence of a trifluoromethyl group at the 4-position and a carbothioamide group at the 3-position of the pyridine ring gives this compound unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)pyridine-3-carbothioamide can be achieved through various synthetic routesThe reaction conditions typically involve the use of trifluoromethylating agents such as trifluoromethyl sulfonium salts and a base like potassium carbonate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)pyridine-3-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Trifluoromethyl)pyridine-3-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and materials science

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)pyridine-3-carbothioamide is unique due to the specific positioning of the trifluoromethyl and carbothioamide groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-(trifluoromethyl)pyridine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2S/c8-7(9,10)5-1-2-12-3-4(5)6(11)13/h1-3H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPAEPDXFOSQMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380644
Record name 4-(Trifluoromethyl)pyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158063-54-8
Record name 4-(Trifluoromethyl)pyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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